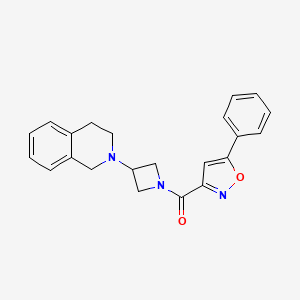
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is an intricate organic compound characterized by the presence of multiple functional groups, including an isoxazole ring, an azetidine ring, and an isoquinoline moiety. This compound’s complex structure hints at its potential versatility and utility in various fields, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multistep organic synthesis protocols. A common method might begin with the formation of the isoxazole ring through cyclization reactions involving substituted benzaldehydes and hydroxylamines under acidic or basic conditions. This is followed by the formation of the azetidine ring, which could be introduced through azetidinone intermediates synthesized via various cyclization reactions involving different reagents.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for yield and cost-effectiveness, potentially involving catalytic systems to streamline the process. Methods such as flow chemistry could be employed to ensure consistent and scalable production while maintaining the necessary reaction conditions and product purity.
化学反応の分析
Types of Reactions: The compound can undergo several types of chemical reactions:
Oxidation: The isoquinoline and azetidine rings might be susceptible to oxidation reactions, typically using reagents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: The isoxazole ring can potentially be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: Electrophilic or nucleophilic substitutions can occur on the aromatic rings or nitrogen atoms within the molecule.
Common Reagents and Conditions: Typical reagents might include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents like alkyl halides for nucleophilic substitution or various electrophiles for electrophilic aromatic substitution.
Major Products Formed: Products formed from these reactions can include:
Hydroxylated derivatives via oxidation.
Partially reduced intermediates from hydrogenation processes.
Alkylated or acylated derivatives from substitution reactions.
科学的研究の応用
Chemistry: In organic synthesis, this compound can serve as a precursor for more complex molecules or as an intermediate in multistep synthesis protocols.
Biology and Medicine: Due to its structural complexity and functional group diversity, (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone could be explored for its potential biological activity. It might interact with various biological targets, making it a candidate for drug development, particularly in designing novel therapeutic agents.
Industry: In an industrial setting, this compound could find applications in the development of new materials or in catalysis, given its potential to interact with various substrates.
作用機序
The specific mechanism by which (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects would depend on its biological target:
Molecular Targets and Pathways: It could interact with specific enzymes or receptors, modulating their activity. For instance, it might inhibit certain enzymes involved in disease pathways or bind to receptors, altering signal transduction processes.
類似化合物との比較
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)phenylmethanone
(3-phenylisoxazol-5-yl)methanone derivatives
Isoquinoline-based molecules with azetidine substituents
特性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(20-12-21(27-23-20)17-7-2-1-3-8-17)25-14-19(15-25)24-11-10-16-6-4-5-9-18(16)13-24/h1-9,12,19H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZWNUAWLMDEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














